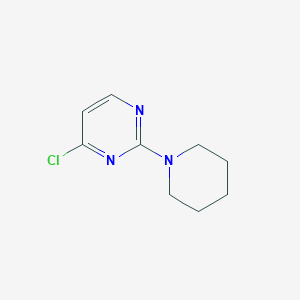

4-Chloro-2-(piperidin-1-yl)pyrimidine

Description

4-Chloro-2-(piperidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4 and a piperidine ring at position 2. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors . Notable drugs like imatinib (Gleevec) and capecitabine (Xeloda) highlight the therapeutic significance of pyrimidine scaffolds .

Properties

IUPAC Name |

4-chloro-2-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-4-5-11-9(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNTXDDYVXGSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The synthesis of 4-chloro-2-(piperidin-1-yl)pyrimidine primarily relies on nucleophilic aromatic substitution (NAS) , where a leaving group (e.g., chloro, methylthio) at the 2-position of a 4-chloropyrimidine precursor is displaced by piperidine. The reaction proceeds via a two-step mechanism:

-

Base-assisted deprotonation of piperidine to enhance its nucleophilicity.

-

Regioselective attack at the electron-deficient 2-position of the pyrimidine ring, facilitated by the electron-withdrawing effect of the 4-chloro substituent.

The choice of leaving group critically influences reaction efficiency. For instance, methylthio groups exhibit superior leaving ability compared to chloro groups under alkaline conditions, reducing competing side reactions.

Regioselective Synthesis Routes

Two-Step Substitution-Chlorination Method

A patented approach (CN103554036B) outlines a regioselective pathway using 2-methylthio-4-chloropyrimidine as the starting material:

Step 1: Thioether Substitution

-

Reagents: 2-methylthio-4-chloropyrimidine, piperidine, sodium hydroxide (NaOH).

-

Conditions: Methanol solvent, 0°C to room temperature, 6-hour stirring.

-

Mechanism: NaOH deprotonates piperidine, enabling nucleophilic displacement of the methylthio group at the 2-position.

Step 2: Purification

Table 1: Optimization of Substitution Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Base | NaOH | Maximizes nucleophilicity |

| Solvent | Methanol | Enhances solubility |

| Temperature | 0°C → RT | Balances kinetics and stability |

| Reaction Time | 6 hours | Completes substitution |

Direct Chlorination of Piperidine-Substituted Intermediates

An alternative method (US8334383B2) employs 2,4-dichloropyrimidine as the substrate, leveraging temperature-controlled regioselectivity:

-

Reagents: 2,4-dichloropyrimidine, piperidine, triethylamine (TEA).

-

Conditions: Tetrahydrofuran (THF), 60°C, 12-hour reflux.

-

Outcome: this compound (yield: 75–80%) with minimal 2,4-disubstituted byproducts (<5%).

Key Insight: The 4-chloro group’s electron-withdrawing nature directs piperidine attack to the 2-position, minimizing competing substitutions.

Industrial-Scale Production Challenges

Byproduct Formation and Mitigation

Common byproducts include:

-

4-Piperidin-2-yl-2-chloropyrimidine: Resulting from erroneous substitution at the 4-position.

-

2,4-Bis(piperidin-1-yl)pyrimidine: Due to over-substitution.

Mitigation Strategies:

Solvent and Base Selection

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 32.7 | 85 | 95 |

| THF | 7.6 | 78 | 92 |

| DMF | 36.7 | 82 | 88 |

Advanced Catalytic Approaches

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

Cyclization: The piperidine ring can engage in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines.

Scientific Research Applications

4-Chloro-2-(piperidin-1-yl)pyrimidine and its derivatives have been studied for their inhibitory effects on various biological targets. Notably, they have shown promise as inhibitors of specific protein kinases, which play critical roles in cell signaling pathways related to cancer and other diseases.

Protein Kinase Inhibition

Research indicates that compounds with a pyrimidine core, such as this compound, can interact with protein kinases involved in cancer progression. For instance, studies have demonstrated that certain pyrimidine derivatives can inhibit the activity of enzymes like NAPE-PLD, which is implicated in lipid signaling and neuroinflammation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Pyrimidine derivatives have been identified as potential candidates for treating infections due to their ability to inhibit bacterial growth . This broad spectrum of activity suggests that this compound may serve as a lead compound for the development of new antibiotics.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. SAR studies focus on how modifications to the chemical structure influence biological activity.

Key Findings from SAR Research

Recent studies have highlighted specific modifications that enhance the potency of these compounds:

- The introduction of various substituents at different positions on the pyrimidine ring has been shown to significantly affect kinase inhibition .

- For instance, altering the piperidine moiety or introducing different functional groups can lead to improved binding affinity and selectivity towards target proteins .

Therapeutic Applications

Given its biological activities, this compound has potential applications in several therapeutic areas:

Cancer Treatment

The ability of this compound to inhibit key kinases suggests its potential use in cancer therapy. Inhibitors targeting pathways involved in tumor growth and metastasis could be developed from this compound class .

Neurological Disorders

Research into the inhibition of NAPE-PLD indicates that this compound may also play a role in treating neurological disorders by modulating lipid signaling pathways that affect neuronal health and function .

Antimicrobial Agents

With increasing resistance to traditional antibiotics, compounds like this compound are being explored as novel antimicrobial agents that could provide alternative treatment options for bacterial infections .

Case Studies and Experimental Findings

Several case studies have documented the efficacy and safety profiles of this compound derivatives:

| Study | Findings |

|---|---|

| Study 1 | Identified potent NAPE-PLD inhibitors with favorable drug-like properties; demonstrated significant effects on lipid metabolism in vivo. |

| Study 2 | Showed promising results in inhibiting specific kinases associated with cancer; highlighted structure modifications leading to increased potency. |

| Study 3 | Explored SAR of pyrimidine derivatives; indicated optimal structural features for enhanced biological activity against targeted enzymes. |

Mechanism of Action

The mechanism of action of 4-Chloro-2-(piperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine ring enhances the compound’s ability to interact with biological macromolecules, while the pyrimidine ring provides a scaffold for further functionalization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their properties are summarized in Table 1 .

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Observations:

- Substituent Position : Positional isomers (e.g., 2- vs. 4-piperidinyl) exhibit distinct reactivity and binding affinities. For instance, this compound is more commonly utilized in nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing chlorine at position 4, which activates the pyrimidine ring for further functionalization .

- Piperidine vs. Other Groups : Piperidinyl substituents improve solubility and pharmacokinetic profiles compared to alkyl or aryl groups. For example, this compound demonstrates better bioavailability than its methylthio analog, which is predominantly used in agrochemicals .

- Electron-Withdrawing Groups : The trifluoromethyl-piperidine variant (Molecular Weight: 265.67 g/mol) shows increased lipophilicity, making it suitable for central nervous system (CNS) drug candidates .

Biological Activity

4-Chloro-2-(piperidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, particularly in inhibiting specific enzymes and interacting with biological targets. This article reviews the biological activity of this compound, highlighting its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chlorine atom at the 4-position and a piperidine moiety at the 2-position of the pyrimidine ring. This unique arrangement contributes to its biological activity by facilitating interactions with various molecular targets.

Research indicates that this compound interacts with several biological targets, primarily through enzyme inhibition. Key areas of focus include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, making it a candidate for drug development against diseases such as cancer and metabolic disorders .

- Binding Affinities : Interaction studies reveal that this compound exhibits significant binding affinities for various receptors and enzymes, suggesting its potential as a lead compound in drug discovery.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with structurally similar compounds have provided insights into how modifications can enhance efficacy:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Chloro-6-(piperidin-1-yl)pyrimidine | Chlorine at 4-position | Different biological activity profile |

| 2-Chloro-4-(piperidin-1-yl)pyrimidine | Chlorine at 2-position | Distinct pharmacological properties |

| 4-Chloro-2-(morpholin-1-yl)pyrimidine | Morpholine instead of piperidine | Different interaction with biological targets |

These comparisons highlight the importance of specific substituents in modulating the compound's activity and selectivity.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. The presence of the piperidine moiety is associated with enhanced interaction with cellular targets, leading to increased cytotoxicity.

- Kinase Inhibition : The compound has shown promising results as an inhibitor of specific kinases involved in tumor proliferation. For instance, it effectively inhibited CDK2 kinase activity, which is crucial for cell cycle regulation and apoptosis .

- Neuroprotective Effects : Preliminary research suggests that derivatives of this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Study on DPP-IV Inhibition : A study explored the potential of this compound as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which plays a significant role in glucose metabolism. The findings indicated that modifications to the piperidine ring could enhance inhibitory potency against DPP-IV, suggesting its application in diabetes management .

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-(piperidin-1-yl)pyrimidine in academic laboratories?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 4,5-dichloro-2-substituted pyrimidinone derivatives with piperidine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 40–60°C for 8–12 hours . For example, a 73.2% yield was achieved by stirring 4,5-dichloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]pyridazin-3(2H)-one with piperidine and K₂CO₃ in DMF at 40°C, followed by precipitation in ice-water and recrystallization (ethyl acetate/petroleum ether) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- X-ray crystallography : Determines molecular geometry (e.g., planar pyridine rings with dihedral angles ~62° to thiadiazole substituents) and intermolecular interactions (e.g., C–H···O hydrogen bonds forming dimeric superstructures) .

- NMR spectroscopy : Confirms substitution patterns (e.g., chemical shifts for piperidinyl protons at δ 1.5–2.5 ppm).

- Mass spectrometry : Validates molecular weight (e.g., m/z 355.84 for C₁₄H₁₈ClN₅O₂S) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of pyrimidine derivatives?

Contradictions often arise from structural variations (e.g., substituent electronic effects) or assay conditions. Strategies include:

- Comparative SAR studies : Evaluate analogs like 5-nitro-6-(piperidin-1-yl)pyrimidine derivatives to isolate the impact of substituents (e.g., nitro groups enhance antimicrobial activity) .

- Dose-response profiling : Use in vitro assays (e.g., enzyme inhibition IC₅₀, cellular cytotoxicity) to quantify potency differences .

- Computational modeling : Molecular docking (e.g., with PI3K or GPR119 receptors) identifies key binding interactions, explaining selectivity variations .

Q. What experimental optimizations improve piperidine incorporation into pyrimidine cores?

Key factors include:

- Solvent selection : DMF or DMSO enhances nucleophilicity of piperidine.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate substitution in biphasic systems.

- Temperature control : Maintaining 40–60°C prevents side reactions (e.g., over-substitution) .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

Crystal packing analysis reveals stabilizing interactions. For example:

- Intermolecular hydrogen bonds : In this compound derivatives, C–H···O bonds (2.5–3.0 Å) stabilize dimers, suggesting that introducing electronegative substituents (e.g., -NO₂) could strengthen these interactions .

- Conformational flexibility : Disorder in terminal ethyl groups (observed in some structures) indicates regions tolerant to bulkier substituents without disrupting crystallinity .

Methodological Case Studies

6. Case Study: Evaluating enzyme inhibition mechanisms

To assess the compound’s potential as a PI3K inhibitor:

In vitro kinase assay : Incubate recombinant PI3Kα with ATP and substrate, measuring IC₅₀ via fluorescence.

Cellular validation : Treat cancer cell lines (e.g., MCF-7) and quantify apoptosis (Annexin V staining) or proliferation (MTT assay).

Structural analysis : Overlay the compound’s crystal structure with PI3K’s ATP-binding site to identify steric/electronic complementarity .

7. Case Study: Optimizing synthetic yield

A reaction yielding 73.2% was achieved by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.